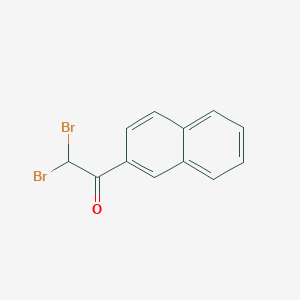

2-(Dibromoacetyl)naphthalene

Description

General Context of Naphthalene (B1677914) Derivatives as Synthetic Building Blocks

Naphthalene, a polycyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, consists of two fused benzene (B151609) rings. ijrpr.com This structure provides a foundation for a vast array of derivatives that are pivotal in organic synthesis. The reactivity of naphthalene is higher than that of benzene, making it susceptible to various chemical transformations. spcmc.ac.in Naphthalene and its derivatives serve as fundamental scaffolds in the synthesis of numerous organic molecules, including pharmaceuticals, dyes, and materials for electronics. ijrpr.com

The molecular geometry of naphthalene is planar, but the carbon-carbon bonds are not of equal length. It has two sets of chemically distinct hydrogen atoms: the α-hydrogens at positions 1, 4, 5, and 8, and the β-hydrogens at positions 2, 3, 6, and 7. This structural nuance influences the regioselectivity of its reactions. For instance, electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at the α-position. spcmc.ac.iniptsalipur.org However, the substitution pattern can be directed to the β-position under specific reaction conditions, such as higher temperatures or the use of certain solvents. iptsalipur.org

The versatility of naphthalene derivatives as synthetic building blocks is demonstrated by their use in constructing complex molecular architectures. researchgate.net They are employed in the synthesis of functionalized naphthalenes which are crucial intermediates in various chemical industries. researchgate.netdergipark.org.tr For example, naphthalene derivatives are precursors for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and the anticoagulant warfarin. ijrpr.com Furthermore, they are integral to the development of materials with unique optical and electronic properties, finding applications in light-emitting diodes and organic field-effect transistors.

Overview of Halogenated Acetyl Naphthalene Structures and their Importance in Chemical Synthesis

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are a significant class of molecules in organic chemistry. wikipedia.org The introduction of a halogen atom into an organic molecule, a process known as halogenation, can dramatically alter its physical and chemical properties. acs.orglibretexts.org Halogenated compounds are widely utilized as intermediates in synthesis due to the halogen's ability to act as a good leaving group in nucleophilic substitution and elimination reactions. acs.org

When a halogen atom is incorporated into an acetyl naphthalene structure, it creates a halogenated acetyl naphthalene. These compounds are characterized by a naphthalene core, an acetyl group (-COCH₃), and one or more halogen substituents. The position of both the acetyl group and the halogen atom on the naphthalene ring can vary, leading to a wide range of isomers with distinct reactivity.

The presence of the bromoacetyl group, in particular, renders the molecule highly electrophilic. This reactivity is key to its utility in synthesizing more complex molecules through various reactions, including:

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups.

Heterocycle Formation: Halogenated acetyl naphthalenes are valuable precursors for the synthesis of a wide range of heterocyclic compounds, such as thiazoles, imidazoles, and thiophenes. rsc.org For example, 2-(bromoacetyl)naphthalene reacts with specific thiourea (B124793) derivatives to form aminothiazole-containing naphthalenes.

The strategic placement of halogen atoms on the naphthalene ring provides a handle for further chemical modifications, often through cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. acs.org

Academic Relevance of 2-(Dibromoacetyl)naphthalene within the Naphthalene Compound Class

This compound is a specific halogenated acetyl naphthalene derivative that has garnered interest in academic research. Its structure features a naphthalene ring substituted at the 2-position with a dibromoacetyl group (-COCHBr₂).

The academic relevance of this compound stems from its role as a versatile synthetic intermediate. While direct research on this specific compound is not as extensive as for some of its monofluorinated or monochlorinated analogs, its reactivity profile can be inferred from related structures. Acetylnaphthalene derivatives are frequently used as precursors in the design of fluorescent sensors, where the carbonyl group can act as a binding site and the naphthalene moiety serves as the fluorescent signaling unit. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the structural and spectral properties of related compounds like 2-(bromoacetyl)naphthalene. researchgate.net These studies provide insights into the molecule's conformation, electronic structure, and reactivity, which are crucial for designing new synthetic routes and predicting reaction outcomes.

Furthermore, the bromoacetyl group is a known reactive moiety. For instance, 2-bromo-2'-acetonaphthone, a structurally similar compound, is used as a derivatizing agent in analytical chemistry. evitachem.com This highlights the utility of the bromoacetyl group attached to a naphthalene ring in various chemical applications. The reaction of 2-(bromoacetyl)naphthalene with nucleophiles like isopropylamine (B41738) to form 2-(isopropylaminoacetyl)naphthalene demonstrates the reactivity of the bromoacetyl group. evitachem.com The synthesis of complex heterocyclic systems, such as 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes, has been achieved starting from 2-bromoacetyl naphthalene, showcasing its importance as a building block in medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-12(14)11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPXDNYLSHFPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502397 | |

| Record name | 2,2-Dibromo-1-(naphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13651-05-3 | |

| Record name | 2,2-Dibromo-1-(naphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Dibromoacetyl Naphthalene

Historical Perspectives on Alpha-Halogenation of Aryl Methyl Ketones

The α-halogenation of aldehydes and ketones is a fundamental transformation in organic synthesis. Historically, this reaction has been a subject of extensive study, with early methods often relying on the use of elemental halogens (Cl₂, Br₂, I₂) in acidic media, such as acetic acid. openstax.org This process is understood to proceed through an acid-catalyzed enol intermediate. openstax.org The rate of these halogenations is typically dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. openstax.org

A significant development in this area was the haloform reaction, discovered in 1822, which involves the exhaustive α-halogenation of methyl ketones in the presence of a base, leading to the formation of a carboxylate and a haloform (CHX₃). researchgate.netmasterorganicchemistry.com This reaction highlights the increased acidity of the α-protons with successive halogenation, making subsequent halogenations faster than the first. masterorganicchemistry.com While the haloform reaction itself leads to cleavage of the acetyl group, the underlying principle of enhanced reactivity after initial halogenation is pertinent to the synthesis of dihalogenated ketones. Over the years, more selective and milder reagents have been developed to control the extent of halogenation and avoid undesired side reactions. nih.gov

Direct Dibromination of 2-Acetylnaphthalene (B72118)

The direct conversion of 2-acetylnaphthalene to 2-(dibromoacetyl)naphthalene involves the simultaneous introduction of two bromine atoms at the α-carbon of the acetyl group. This is typically achieved using specific brominating agents that allow for controlled, exhaustive halogenation without leading to cleavage or other side reactions.

Utilization of N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds. researchgate.net In the context of synthesizing α-haloketones, NBS offers a more convenient and selective alternative to elemental bromine. The reaction of 2-acetylnaphthalene with NBS can be employed for α-bromination. tandfonline.com The process involves the in-situ generation of a brominated intermediate, which is then converted to the final product. tandfonline.com The regioselectivity of the bromination is a critical factor, aiming for the exclusive formation of the α-monobrominated or α-dibrominated product. tandfonline.com The efficiency of this transformation can be influenced by the choice of catalyst and solvent. For instance, the use of an acid catalyst is often necessary to facilitate both the α-bromination and any subsequent cyclization reactions if other reactive moieties are present. tandfonline.com

Application of Phenyltrimethylammonium (B184261) Tribromide (PTT) for Selective α,α-Dibromination

Phenyltrimethylammonium tribromide (PTT) has emerged as a highly effective and selective reagent for the α,α-dibromination of aryl methyl ketones. orgsyn.orgresearchgate.net It is a stable, solid reagent that is easier to handle than liquid bromine. orgsyn.org The use of PTT in a solvent like anhydrous tetrahydrofuran (B95107) (THF) allows for the controlled bromination of compounds like 2-acetyl-6-methoxynaphthalene (B28280) to yield the corresponding 2,2-dibromoacetyl derivative in high yields (78-87%). orgsyn.org

The reaction proceeds by the portion-wise addition of PTT to a solution of the ketone in THF. orgsyn.org The stoichiometry is crucial, with two equivalents of PTT being required for the dibromination. orgsyn.org The selectivity of PTT is attributed to the formation of the tribromide ion (Br₃⁻) in solution, which exhibits different reactivity compared to molecular bromine. orgsyn.org THF also plays a role in buffering the hydrobromic acid that is liberated during the reaction, which is beneficial for substrates containing acid-sensitive functional groups. orgsyn.org

A similar reagent, pyridine (B92270) hydrobromide perbromide, is also a known source of Br₃⁻ ions and has been used for α-halogenation. orgsyn.org

Optimization of Reaction Conditions: Solvent Effects, Stoichiometry, and Temperature Control

The successful synthesis of this compound relies on the careful optimization of several reaction parameters.

Solvent Effects: The choice of solvent can significantly impact the selectivity and rate of the bromination reaction. Anhydrous tetrahydrofuran (THF) is often the solvent of choice when using PTT, as it stabilizes the tribromide ion and helps to buffer the reaction mixture. orgsyn.org In other systems, solvents like ethanol, methanol, or ethyl acetate (B1210297) have been explored, with varying degrees of success. clockss.org For example, in the synthesis of 2-aminothiazole (B372263) derivatives from 2-acetylnaphthalene, which involves an initial bromination step, ethyl acetate in refluxing conditions provided the highest yield. clockss.org

Stoichiometry: Precise control of the stoichiometry of the brominating agent is critical to achieve the desired level of halogenation. For the synthesis of this compound from 2-acetylnaphthalene using PTT, a 1:2 molar ratio of the ketone to PTT is required. orgsyn.org Using only one equivalent of PTT would lead to the formation of the monobrominated product, 2-(bromoacetyl)naphthalene. orgsyn.org

Temperature Control: The reaction temperature can influence both the reaction rate and the formation of byproducts. Many α-halogenation reactions are initially carried out at room temperature or below, with a gradual increase in temperature if required. orgsyn.orgrsc.org For instance, in the dibromination of a substituted 2-acetylnaphthalene derivative, the reaction was conducted in an ice bath during the addition of the brominating agent and then allowed to proceed at room temperature. rsc.org

The table below summarizes the reaction conditions for the dibromination of a related compound, 2-acetyl-6-methoxynaphthalene, using PTT. orgsyn.org

| Parameter | Condition |

| Starting Material | 2-Acetyl-6-methoxynaphthalene |

| Reagent | Phenyltrimethylammonium Tribromide (PTT) |

| Stoichiometry (Ketone:PTT) | 1:2 |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 1 hour |

| Yield | 78-87% |

| Product | 2,2-Dibromoacetyl-6-methoxynaphthalene |

Table 1: Optimized Reaction Conditions for the Dibromination of 2-Acetyl-6-methoxynaphthalene using PTT. orgsyn.org

Stepwise Bromination Approaches

An alternative to direct dibromination is a stepwise approach, where the monobrominated intermediate is first synthesized and isolated, and then subjected to a second bromination step.

Conversion from 2-(Bromoacetyl)naphthalene (2-Bromo-1-(2-naphthalenyl)ethanone)

The synthesis of this compound can be achieved by the further bromination of 2-(bromoacetyl)naphthalene. The monobrominated compound can be prepared by reacting 2-acetylnaphthalene with one equivalent of a suitable brominating agent, such as PTT. orgsyn.org Once isolated, 2-(bromoacetyl)naphthalene can be subjected to a second bromination step. Due to the presence of the first bromine atom, the remaining α-proton is more acidic, facilitating the second halogenation. masterorganicchemistry.com This stepwise method allows for greater control over the reaction and can be advantageous if the direct dibromination proves difficult to control or leads to significant byproduct formation. The synthesis of 2-(bromoacetyl)naphthalene itself is a key step and has been utilized in the synthesis of various other compounds, including thiazole (B1198619) derivatives.

Regioselective Control in Bromination Processes

The synthesis of this compound from its precursor, 2-acetylnaphthalene, presents a significant challenge in regioselectivity. The primary goal is the selective bromination of the acetyl group's α-carbon, introducing two bromine atoms, while preventing electrophilic substitution on the electron-rich naphthalene (B1677914) ring.

Achieving this control is critical. Unwanted nuclear bromination is a common side reaction when brominating activated aromatic ketones. nih.govmdma.ch For instance, attempts to brominate certain alkyl-substituted naphthalenes at the benzylic position using N-bromosuccinimide (NBS) have resulted in ring-brominated products instead of the desired substitution. nih.gov

Several strategies have been developed to direct the bromination specifically to the acetyl group. One effective method involves the use of copper(II) bromide (CuBr₂). A one-pot synthesis for related compounds has been demonstrated where CuBr₂ acts as an efficient and inexpensive reagent for the α-bromination of aromatic methyl ketones. clockss.org This reaction proceeds via an α-bromination/cyclization process when reacted with thiourea (B124793). clockss.org For the synthesis of this compound, the reaction conditions would be adapted to favor dibromination at the α-position. The use of a heterogeneous system of CuBr₂ in a solvent mixture like chloroform-ethyl acetate is known to be highly selective for side-chain bromination of ketones. mdma.ch

Another approach utilizes N-bromosuccinimide (NBS) in the presence of a catalyst or a specific solvent system. In tandem one-pot syntheses of related heterocyclic compounds from 2-acetylnaphthalene, in situ regioselective α-bromination is a key step. tandfonline.com The efficiency of these syntheses is directly dependent on the successful generation of the α-bromo ketone intermediate, highlighting the importance of controlling the bromination step. tandfonline.com

A highly selective reagent for the α-bromination of aralkyl ketones is phenyltrimethylammonium tribromide (PTT). orgsyn.org A detailed procedure for the synthesis of the analogous compound, 2,2-dibromoacetyl-6-methoxynaphthalene, utilizes PTT. In this process, two equivalents of the tribromide reagent react with the ketone to yield the dibromo derivative. orgsyn.org This method demonstrates high selectivity for the side chain over the aromatic nucleus.

A direct bromination using elemental bromine can also be employed, provided the reaction conditions are carefully controlled. The synthesis of 6,6'-dibromoacetyl-2-(dimethylamino)naphthalene, for example, is achieved by treating the acetylnaphthalene precursor with a solution of bromine in tetrahydrofuran (THF) after dissolution in concentrated sulfuric acid at low temperatures. rsc.org This indicates that the choice of solvent and temperature is crucial for directing the reaction.

| Reagent/System | Key Features | Application Context | Reference |

| Copper(II) Bromide (CuBr₂) ** | Efficient and selective for α-bromination of ketones. | Used in one-pot syntheses involving in-situ bromination. clockss.org | mdma.chclockss.org |

| N-Bromosuccinimide (NBS) | Common brominating agent, regioselectivity depends on conditions. | Employed for in-situ α-bromination in tandem reactions. tandfonline.com | nih.govtandfonline.com |

| Phenyltrimethylammonium Tribromide (PTT) | Highly selective reagent for α-bromination of aralkyl ketones. | Used for the synthesis of analogous dibromoacetyl compounds. orgsyn.org | orgsyn.org |

| Bromine (Br₂) ** | Direct brominating agent; requires careful control of conditions. | Used with specific solvents and low temperatures for selective bromination. rsc.org | rsc.org |

Advanced Synthetic Techniques and Scalability Considerations for this compound Production

The production of this compound benefits from advanced synthetic methodologies that enhance efficiency, yield, and sustainability. These techniques are crucial for both laboratory-scale synthesis and potential industrial-scale production.

The use of novel catalytic systems represents another advanced technique. Copper(II) triflate (Cu(OTf)₂) has been shown to be an efficient catalyst for the α-halogenation of ketones with reagents like NBS. This method works for a variety of ketones and demonstrates high product selectivity, offering a potent alternative for the synthesis of this compound.

When considering the scalability of production, several factors are paramount. The ability to produce gram-scale quantities of a target compound is essential for further research and potential commercial applications. rsc.org The selection of a synthetic route must therefore account for cost of reagents, safety of the procedure, ease of operation, and efficiency of purification.

The synthesis of 2,2-dibromoacetyl-6-methoxynaphthalene via PTT, as described in Organic Syntheses, provides a practical and scalable laboratory preparation. orgsyn.org The procedure involves straightforward reaction conditions and purification by recrystallization, which is a scalable technique. orgsyn.org For larger-scale industrial production, continuous flow reactors could be employed to enhance safety, control reaction parameters more precisely, and improve throughput compared to traditional batch processing.

Analytical Purity Assessment of Synthetic Products

Following the synthesis of this compound, a thorough analytical assessment is required to confirm its identity, structure, and purity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

The initial purification of the crude product is often achieved by recrystallization. For instance, crude 2,2-dibromoacetyl-6-methoxynaphthalene is purified by recrystallization from ethanol. orgsyn.org Similarly, 6,6'-dibromoacetyl-2-(dimethylamino)naphthalene is recrystallized from an ethyl acetate/hexane mixture. rsc.org The melting point of the purified solid serves as an initial indicator of purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the final product. semanticscholar.org It provides high sensitivity and resolution, allowing for the separation and quantification of the main compound from any remaining starting materials, mono-brominated intermediates, or other by-products. semanticscholar.org When coupled with a UV detector, HPLC can also provide preliminary spectral data. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, particularly for volatile and thermally stable compounds. semanticscholar.org It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS analysis provides the molecular weight of the compound and its fragmentation pattern, which helps to confirm the structure of this compound. semanticscholar.orguzh.ch

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation.

¹H NMR (Proton NMR) provides information on the number and types of hydrogen atoms, including the characteristic signals for the naphthalene ring protons and the single proton of the dibromoacetyl group (-CHBr₂).

¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms, including the carbonyl carbon and the α-carbon of the acetyl group, alongside the carbons of the naphthalene skeleton.

Infrared (IR) spectroscopy can be used to identify the presence of key functional groups. The spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

The combination of these techniques provides a comprehensive profile of the synthesized this compound, confirming its structure and establishing its purity with a high degree of confidence.

| Analytical Technique | Purpose | Expected Information for this compound |

| Recrystallization/Melting Point | Purification and preliminary purity check. | Sharp melting point for the pure crystalline solid. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A major peak corresponding to the product, with retention time differing from impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural confirmation and impurity identification. | Molecular ion peak corresponding to C₁₂H₈Br₂O and a characteristic fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation. | ¹H and ¹³C spectra consistent with the assigned structure, showing signals for aromatic, methine (-CHBr₂), and carbonyl groups. |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption band for the carbonyl (C=O) group. |

Chemical Reactivity and Mechanistic Investigations of 2 Dibromoacetyl Naphthalene

Reactivity of the Dibromoacetyl Moiety

The dibromoacetyl group is the primary center of reactivity in 2-(dibromoacetyl)naphthalene. The presence of two strongly electron-withdrawing bromine atoms, combined with the inductive effect of the adjacent carbonyl group, renders the alpha-carbon atoms exceptionally electrophilic and susceptible to nucleophilic attack. nih.govmdpi.com This electronic arrangement dictates the principal reaction pathways for this compound.

Nucleophilic Substitution Reactions at the Alpha-Carbon Atoms

The most prominent reaction of this compound is nucleophilic substitution at the alpha-carbon, where one or both bromine atoms are displaced by a nucleophile. This reactivity is characteristic of α-haloketones, which are generally more reactive in bimolecular nucleophilic substitution reactions than their corresponding alkyl halide counterparts. nih.gov The reaction proceeds via the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen, leading to the expulsion of a bromide ion. mdpi.com

A wide array of nucleophiles can be employed to react at the alpha-position of the dibromoacetyl group. The high electrophilicity of this site allows for reactions with both strong and moderately weak nucleophiles. While specific studies on this compound are not extensively documented, its reactivity can be inferred from its mono-bromo analog, 2-(bromoacetyl)naphthalene, and the general behavior of α,α-dihalo ketones. evitachem.comresearchgate.net

Amines : Primary and secondary amines readily react with α-haloketones. For instance, the mono-bromo analog, 2-(bromoacetyl)naphthalene, reacts with isopropylamine (B41738) to yield the corresponding α-aminoketone, 2-(isopropylaminoacetyl)naphthalene. evitachem.com This highlights the susceptibility of the C-Br bond to aminolysis. Similar reactions with this compound would be expected to proceed readily, potentially allowing for mono- or di-substitution depending on the stoichiometry and reaction conditions.

Thiols : Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react efficiently. Thiolates have been shown to selectively monosubstitute α,α-dibromo carbonyl compounds to generate α-bromo-α-thio ketones. researchgate.net The reaction of 2-naphthalenethiol (B184263) with other activated substrates has been documented, underscoring the nucleophilicity of this type of reagent. acs.org The reaction with this compound would provide access to α-thionaphthalenyl ketones.

Alcohols : Alcohols and alkoxides can also serve as nucleophiles, although they are generally less reactive than amines or thiols. Under appropriate basic conditions to form the more nucleophilic alkoxide, substitution can occur to form α-alkoxy ketones.

The general reactivity trend for these nucleophiles follows their nucleophilicity, typically Thiols > Amines > Alcohols. The reactions are foundational for the synthesis of a variety of heterocyclic compounds, such as thiazoles and imidazoles, where the α-haloketone serves as a key building block.

Kinetic studies provide crucial insights into reaction mechanisms. While specific kinetic data for this compound is scarce, detailed studies on the closely related 2-(bromoacetyl)naphthalene offer a valuable model. The reaction of 2-(bromoacetyl)naphthalene with nucleophiles like piperidine (B6355638) has been investigated, demonstrating kinetics consistent with a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net

In a typical Sₙ2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds through a single, highly organized transition state. This is supported by the calculated activation parameters, such as a large negative entropy of activation (ΔS‡), which indicates a decrease in disorder as the two reacting species combine to form the transition state. researchgate.net

The table below presents kinetic data for the reaction of the related compound, 2-(bromoacetyl)naphthalene, with piperidine, illustrating the temperature dependence of the rate constant. researchgate.net

| Temperature (K) | Rate Constant (k) x 10² (L·mol⁻¹·s⁻¹) |

| 293 | 4.55 |

| 298 | 6.05 |

| 303 | 7.50 |

| 308 | 9.46 |

| 313 | 12.27 |

Solvent effects play a critical role in nucleophilic substitution reactions. For an Sₙ2 reaction between a neutral substrate and a neutral nucleophile, moving to a more polar solvent generally has a small effect or may slightly decrease the reaction rate. However, the specific interactions between the solvent and the transition state are complex. For α-halo ketones, the polarity of the solvent can influence the conformation of the substrate and the stability of the transition state, thereby affecting the reaction kinetics. cdnsciencepub.com

The stereochemistry of nucleophilic substitution at the dibromoacetyl group is a critical consideration. The α-carbon in this compound is prochiral.

The first nucleophilic substitution transforms this prochiral center into a stereogenic (chiral) center. In the absence of any chiral influence (such as a chiral nucleophile or catalyst), the attack of the nucleophile is equally probable from either face of the molecule. This results in the formation of a racemic mixture, an equal mixture of the two possible enantiomers of the 2-(bromo-nucleo-acetyl)naphthalene product. This outcome is typical for reactions creating a chiral center from a prochiral starting material under achiral conditions. stereoelectronics.org

The second nucleophilic substitution event introduces further stereochemical complexity. The starting material for this step, the 2-(bromo-nucleo-acetyl)naphthalene, is chiral. The two faces of the plane containing the remaining C-Br bond are now diastereotopic. Consequently, the attack of a second nucleophile will lead to the formation of a pair of diastereomers, and these are typically formed in unequal amounts. stereoelectronics.org This phenomenon is known as diastereoselectivity. The preferential formation of one diastereomer over the other is determined by the steric and electronic interactions in the diastereomeric transition states. The nucleophile will preferentially attack from the less sterically hindered face, a principle described by models of asymmetric induction. The precise diastereomeric ratio depends on the nature of the first nucleophile, the second nucleophile, and the reaction conditions. Such stereospecific reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product, are common for Sₙ2 mechanisms which proceed with an inversion of configuration at the reaction center. durgapurgovtcollege.ac.inwikipedia.org

Kinetic Studies of Substitution Reactions and Solvent Effects [15 - in output 1, 20 - in output 2]

Reactivity of the Carbonyl Group

While substitution at the alpha-carbon is dominant, the carbonyl group itself is an important electrophilic center and can participate in its own set of characteristic reactions.

Carbonyl condensation reactions, such as the Aldol or Claisen reactions, are fundamental C-C bond-forming processes. vanderbilt.edulibretexts.org A key requirement for a molecule to act as the nucleophilic component (via an enol or enolate) in these reactions is the presence of an α-hydrogen. Since this compound lacks α-hydrogens, it cannot form an enolate and cannot act as the nucleophilic donor. libretexts.org

However, it can readily function as the electrophilic acceptor component in a mixed or crossed condensation reaction. A particularly relevant example is the Claisen-Schmidt condensation, which involves the reaction of an enolizable aldehyde or ketone with a non-enolizable carbonyl compound in the presence of a base. wikipedia.orgnih.govtaylorandfrancis.com

In a hypothetical Claisen-Schmidt reaction with acetone (B3395972), the mechanism would proceed as follows:

A base (e.g., sodium hydroxide) removes an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.

The acetone enolate attacks the electrophilic carbonyl carbon of this compound.

This addition forms a tetrahedral alkoxide intermediate.

Subsequent protonation of the alkoxide by a proton source (like water) yields the final β-hydroxy ketone product.

This product, containing both hydroxyl and dibromo- functionalities, would be a versatile intermediate for further synthetic transformations. The success of such mixed condensations relies on the fact that aldehydes and ketones lacking alpha-hydrogens can only function as acceptor reactants, which simplifies the potential product mixture. libretexts.orglibretexts.org

Reactions Involving Tautomerization (e.g., Enolization)

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and a shift in the location of a double bond. libretexts.orgwikipedia.orgvaia.com The process of forming an enol from a ketone is known as enolization. wikipedia.org

The equilibrium between the keto and enol forms is influenced by several factors, including solvent, temperature, and the electronic effects of substituents. masterorganicchemistry.comthermofisher.com For this compound, the presence of two electron-withdrawing bromine atoms on the α-carbon significantly increases the acidity of the single α-hydrogen. This enhanced acidity facilitates the removal of the proton to form an enolate intermediate under basic conditions, or the enol form under acidic conditions. libretexts.org The enol form, 2-(2,2-dibromo-1-hydroxyvinyl)naphthalene, is stabilized by conjugation with the naphthalene (B1677914) ring.

The general mechanism for keto-enol tautomerism can be catalyzed by either acid or base:

Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic. A weak base (like water or the conjugate base of the acid) then removes the α-hydrogen, leading to the formation of a C=C double bond and the neutral enol. masterorganicchemistry.com

Base-Catalyzed Enolization: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom of the enolate yields the enol. libretexts.org

While the keto form is generally more stable for simple ketones, factors that stabilize the C=C double bond, such as conjugation, can increase the proportion of the enol tautomer at equilibrium. masterorganicchemistry.com The nucleophilic character of the enol or enolate at the α-carbon is central to many subsequent reactions. masterorganicchemistry.com

Elimination Reactions Involving Bromine Atoms

The two bromine atoms on the α-carbon of this compound are good leaving groups, making the compound susceptible to elimination reactions. Treatment of gem-dihalo compounds with a strong base can lead to dehydrohalogenation. In the case of this compound, a strong base can induce a double elimination to potentially form a terminal alkyne.

This transformation is analogous to the second part of the Corey-Fuchs reaction, where a gem-dibromoalkene is converted to an alkyne via a lithium-halogen exchange followed by α-elimination. wikipedia.org For this compound, treatment with a strong base like potassium hydroxide (B78521) could first lead to the elimination of HBr to form an α-bromo enolate or a bromoalkene intermediate. A second elimination could then yield the corresponding naphthyl-substituted alkyne. A proposed reaction scheme involves the formation of alkenes and alkynes from 2,2-dibromo-1-phenylpropane when heated with fused KOH. pearson.com

Furthermore, reductive elimination of the bromine atoms can be achieved using various reagents. Samarium diiodide (SmI₂) is known to promote the elimination reactions of α-halo-β-hydroxy compounds to form α,β-unsaturated products. psu.edu Similarly, photoredox catalysis provides a modern approach for the reductive dehalogenation of α,α-dibromoketones to furnish the corresponding monobromo ketones. researchgate.netrsc.org

Reactivity of the Naphthalene Ring System

Electrophilic Aromatic Substitution Reactions

The naphthalene ring is an electron-rich aromatic system and generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wordpress.comdalalinstitute.com Substitution can occur at either the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). For unsubstituted naphthalene, electrophilic attack is generally favored at the α-position (C1) because the corresponding carbocation intermediate (arenium ion) is better stabilized by resonance. wordpress.comulethbridge.ca The intermediate for α-attack has more resonance structures that preserve one intact benzene ring compared to the intermediate for β-attack. wordpress.com However, the regioselectivity is heavily influenced by the substituent already present on the ring.

Influence of the Dibromoacetyl Group on Ring Activation/Deactivation

Substituents on an aromatic ring are classified as either activating or deactivating based on their effect on the rate of electrophilic aromatic substitution compared to unsubstituted benzene. ulethbridge.camasterorganicchemistry.com

Activating groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate. ulethbridge.ca They are typically ortho, para-directors. organicchemistrytutor.compressbooks.pub

Deactivating groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate. ulethbridge.camasterorganicchemistry.com Most deactivating groups are meta-directors. organicchemistrytutor.comwikipedia.org

The dibromoacetyl group, -C(O)CHBr₂, is a strong deactivating group . This is due to the powerful electron-withdrawing inductive effect of the carbonyl group, which is further amplified by the two electronegative bromine atoms. Such groups with pi bonds to electronegative atoms (like C=O) are strongly deactivating. masterorganicchemistry.comlibretexts.org

In a substituted naphthalene system, a deactivating group at the 2-position (a β-position) makes the ring it is attached to electron-poor. Consequently, electrophilic attack will preferentially occur on the other, unsubstituted ring. The primary sites for substitution on 2-substituted naphthalenes with deactivating groups are the C5 and C8 positions (both are α-positions in the other ring). For instance, the oxidation of nitro-naphthalene (with the deactivating nitro group) occurs on the unsubstituted ring. wordpress.com Therefore, in an electrophilic aromatic substitution reaction, this compound is expected to yield primarily the 5-substituted and 8-substituted isomers.

Catalytic Transformations Involving this compound

The reactivity of this compound can be harnessed and controlled through various catalytic methods. These transformations often provide access to complex molecular architectures under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. acs.org For substrates like α,α-dihalo ketones, photoredox methods can facilitate reductive dehalogenation. researchgate.netrsc.org In a typical cycle, a photosensitizer absorbs visible light and, in its excited state, reduces the dihalo ketone. This generates a radical anion which then loses a bromide ion to form an α-keto radical. This radical can then be further reduced and protonated to yield a monohalo ketone. rsc.org This selective monodehalogenation highlights the tunable nature of catalytic systems. researchgate.net Such strategies could be applied to this compound to selectively synthesize 2-(bromoacetyl)naphthalene.

| Transformation Type | Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Reductive Dehalogenation | DPZ Photosensitizer / Chiral H-bonding catalyst | α,α-Dihaloketones | Chiral α-Haloketones | researchgate.netrsc.org |

| C-H Arylation | Acridinium Photocatalyst | Cyclic Ketones / Aryl Halides | α-Aryl Ketones | chemrxiv.org |

| Heterocycle Synthesis | Copper Salts | Alkenes, Alkynes, Arenes | N/O/S-Heterocycles | rsc.org |

| Acylation | Solid Acid Catalysts (e.g., Zeolites) | 2-Methoxynaphthalene / Acetic Anhydride (B1165640) | Acylnaphthalenes | researchgate.net |

Metal-Catalyzed Reactions: Transition metals like palladium and copper are widely used to catalyze cross-coupling and cyclization reactions. rsc.orgorganic-chemistry.org Gem-dibromoalkenes, which can be formed from ketones like 2-acetylnaphthalene (B72118), are precursors to alkynes via palladium-catalyzed domino coupling reactions. organic-chemistry.orgresearchgate.net Copper salts are known to facilitate the synthesis of heterocycles through the addition of heteroatoms to unsaturated systems. rsc.org While direct examples with this compound are sparse, its structural motifs suggest potential for catalytic C-C and C-heteroatom bond formations.

Mechanistic Elucidation of Complex Reaction Pathways

The polyfunctional nature of this compound allows it to participate in complex cascade or domino reactions, particularly in the synthesis of heterocyclic systems. rsc.orgnih.gov The elucidation of these pathways often involves identifying key intermediates and understanding the sequence of bond-forming and bond-breaking events.

A common reaction pathway involves the initial nucleophilic attack at the electrophilic carbonyl carbon or, more frequently, at the α-carbon via an Sₙ2 reaction, displacing one of the bromine atoms. The resulting intermediate can then undergo a subsequent intramolecular reaction.

Example: Synthesis of Fused Heterocycles The synthesis of fused N-heterocycles often proceeds through a cascade mechanism. nih.gov For example, reacting an α,α-dihalo ketone with a binucleophile like a substituted hydrazine (B178648) or thiourea (B124793) can lead to complex heterocyclic products. A plausible mechanism would be:

Initial Nucleophilic Attack: The more nucleophilic atom of the binucleophile attacks the α-carbon of this compound, displacing the first bromine atom.

Intramolecular Cyclization: The second nucleophilic atom of the reagent then attacks the electrophilic carbonyl carbon, leading to a cyclized intermediate.

Dehydration/Elimination: The cyclic intermediate undergoes dehydration or elimination of the second bromine atom to form the final, stable aromatic heterocyclic product.

Mechanistic studies, often supported by DFT calculations, are crucial for understanding these transformations, such as the proposed electrophilic aromatic cyclization in the synthesis of carbazoles from 2-nitrobiaryls. nih.gov Similarly, radical mechanisms have been proposed for transformations like the conversion of gem-dibromomethylenes to ketones under specific conditions. nih.gov The study of such pathways is essential for developing new synthetic methodologies and controlling reaction outcomes.

Identification of Intermediates and Transition States

The reactions of this compound with nucleophiles, particularly under basic conditions, are expected to proceed through highly reactive and often transient species. The nature of these intermediates and the transition states connecting them dictate the reaction's outcome and stereochemistry.

A primary reaction pathway for α-halo ketones is the Favorskii rearrangement . In the case of an α,α-dibromo ketone like this compound, the reaction with a base (e.g., an alkoxide) would initiate by abstracting the acidic α'-proton (if one exists) or by direct nucleophilic attack at the carbonyl carbon. For ketones without an enolizable proton on the other side, or for α,α-dihalo ketones in general, the mechanism often involves the formation of a cyclopropanone (B1606653) intermediate . This occurs via initial nucleophilic attack at the carbonyl, followed by intramolecular displacement of one of the bromide ions. However, for α-halo ketones with an enolizable proton, the mechanism typically involves the formation of an enolate, which then undergoes intramolecular nucleophilic substitution to form the cyclopropanone. rsc.org

This cyclopropanone intermediate is highly strained and susceptible to nucleophilic ring-opening. The attack of a nucleophile (such as an alkoxide from the reaction medium) on the carbonyl carbon of the cyclopropanone leads to a tetrahedral intermediate, which then collapses to yield the final rearranged product, typically a carboxylic acid derivative. rsc.org

Another potential intermediate in reactions of α,α-dihalo ketones is an oxyallyl cation . Computational studies on the Favorskii rearrangement of related α-chloroenolates have detailed the complex nature of the cyclopropanone formation step. orgsyn.org These studies have identified distinct transition states for both inversion and retention of stereochemistry at the halogen-bearing carbon. orgsyn.org The "inversion" pathway is analogous to an SN2 process, while the "retention" pathway has been described as more SN1-like, though both are generally considered concerted processes involving oxyallyl-like transition states. orgsyn.org For this compound, which lacks stereochemistry at the dibrominated carbon, the key takeaway is the existence of low-energy pathways to these intermediates.

In some reactions, particularly with soft nucleophiles or under conditions that favor reduction, radical intermediates could also play a role, although this is less common for Favorskii-type reactions.

Table 1: Key Intermediates and Transition States in the Favorskii Rearrangement of α-Halo Ketones

| Species | Description | Role in Mechanism |

| Enolate | Anion formed by deprotonation of the α-carbon. | A key nucleophile in the intramolecular substitution step leading to the cyclopropanone. |

| Cyclopropanone | A highly strained, three-membered ring ketone. | Central intermediate in the Favorskii rearrangement, which is subsequently opened by a nucleophile. rsc.org |

| Oxyallyl-like Transition State | A transition state with characteristics of an oxyallyl species (a delocalized system with oxygen and allyl components). | Theoretical calculations show these are involved in the ring-closure to the cyclopropanone, with distinct geometries for inversion and retention pathways. orgsyn.org |

| Tetrahedral Intermediate | Formed upon nucleophilic attack on the cyclopropanone carbonyl. | Precedes the ring-opening step that leads to the final product. |

Energy Profiles and Reaction Coordinate Analysis

The energy profile of a chemical reaction provides a visual representation of the energy changes that occur as reactants are converted into products. masterorganicchemistry.com It maps the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. Key features of this profile are the energy minima corresponding to reactants, intermediates, and products, and the energy maxima corresponding to transition states. masterorganicchemistry.com

A conceptual reaction coordinate diagram for a base-catalyzed rearrangement of this compound would feature:

Initial State: The reactants, this compound and the nucleophile/base.

First Transition State: The energy barrier for the initial interaction, which could be the formation of an enolate or the attack of the nucleophile on the carbonyl carbon.

Intermediate Well: A local energy minimum representing the formation of an intermediate, such as the enolate or a tetrahedral adduct.

Second Transition State: The energy barrier for the formation of the cyclopropanone intermediate. This is often the rate-determining step of the rearrangement. Computational studies on analogous systems can provide the activation energies for these steps. acs.org

Cyclopropanone Intermediate Well: A significant, though often shallow, energy minimum corresponding to the strained cyclopropanone.

Third Transition State: The energy barrier for the nucleophilic opening of the cyclopropanone ring.

Final State: The energy of the rearranged product, which is typically a more stable carboxylic acid ester or amide.

Computational chemistry is a powerful tool for elucidating these energy profiles. researchgate.netreddit.com Methods like Density Functional Theory (DFT) can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net For example, theoretical studies on the Favorskii rearrangement of α-chlorocyclohexanone have been used to compare different mechanistic channels and identify the rate-determining transition state. acs.org Such analyses provide quantitative data on activation energies and reaction enthalpies, offering deep insight into the reaction's feasibility and kinetics.

Table 2: Conceptual Energy Profile Features for the Favorskii Rearrangement

| Reaction Coordinate Stage | Description | Relative Energy |

| Reactants | This compound + Base | Reference (0 kcal/mol) |

| TS1 (Enolate/Adduct Formation) | Transition state for the initial nucleophilic attack or deprotonation. | Positive |

| Intermediate 1 | Enolate or tetrahedral adduct. | Local Minimum |

| TS2 (Cyclopropanone Formation) | Transition state for intramolecular ring closure. Often the highest barrier. | Global Maximum (Rate-determining) |

| Intermediate 2 (Cyclopropanone) | Strained three-membered ring intermediate. | Higher than reactants, but a local minimum. |

| TS3 (Ring Opening) | Transition state for nucleophilic attack on the cyclopropanone. | Positive, relative to cyclopropanone |

| Products | Rearranged carboxylic acid derivative. | Typically lower than reactants (exergonic) |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of 2-Bromoacetyl-1-methoxynaphthalene provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded on a 300 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).

The proton signals are observed in distinct regions, corresponding to the aromatic protons of the naphthalene (B1677914) ring, the protons of the bromoacetyl group, and the protons of the methoxy (B1213986) group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

The aromatic region of the spectrum displays a complex pattern of signals. A multiplet is observed between 8.21-8.18 ppm, corresponding to one of the naphthalene protons. Another multiplet appears at 7.88-7.85 ppm. A doublet at 7.74 ppm with a coupling constant (J) of 8.6 Hz and another doublet at 7.65 ppm (J = 8.4 Hz) are also present. A multiplet between 7.62-7.56 ppm accounts for the remaining two aromatic protons. nih.gov

A key feature of the spectrum is a singlet at 4.74 ppm, which is assigned to the two protons of the -CH₂Br group. The strong deshielding effect of the adjacent bromine atom and the carbonyl group results in a downfield shift for these protons. nih.gov

Furthermore, a sharp singlet is observed at 4.03 ppm, which corresponds to the three protons of the methoxy (-OCH₃) group attached to the naphthalene ring. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts for 2-Bromoacetyl-1-methoxynaphthalene

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.21-8.18 | m | - | 1H | Aromatic H |

| 7.88-7.85 | m | - | 1H | Aromatic H |

| 7.74 | d | 8.6 | 1H | Aromatic H |

| 7.65 | d | 8.4 | 1H | Aromatic H |

| 7.62-7.56 | m | - | 2H | Aromatic H |

| 4.74 | s | - | 2H | -CH₂Br |

| 4.03 | s | - | 3H | -OCH₃ |

Note: m = multiplet, d = doublet, s = singlet. Data obtained from a 300 MHz spectrum in CDCl₃. nih.gov

Carbon (¹³C) NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum, recorded at 75 MHz in CDCl₃, reveals the carbon framework of 2-Bromoacetyl-1-methoxynaphthalene.

The most downfield signal appears at 193.0 ppm, which is characteristic of a carbonyl carbon (C=O). The carbon of the bromoacetyl group (-CH₂Br) is found at 36.3 ppm. The methoxy carbon (-OCH₃) gives a signal at 64.2 ppm. nih.gov

The aromatic region of the spectrum shows a series of signals corresponding to the ten carbons of the naphthalene ring. The carbon atom bearing the methoxy group (C-O) resonates at 157.7 ppm. Other signals for the aromatic carbons are observed at 137.2, 128.7, 128.2, 127.5, 126.8, 125.6, 124.9, 124.6, and 123.3 ppm. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts for 2-Bromoacetyl-1-methoxynaphthalene

| Chemical Shift (δ, ppm) | Assignment |

| 193.0 | C=O |

| 157.7 | C-O (aromatic) |

| 137.2 | Aromatic C |

| 128.7 | Aromatic C |

| 128.2 | Aromatic C |

| 127.5 | Aromatic C |

| 126.8 | Aromatic C |

| 125.6 | Aromatic C |

| 124.9 | Aromatic C |

| 124.6 | Aromatic C |

| 123.3 | Aromatic C |

| 64.2 | -OCH₃ |

| 36.3 | -CH₂Br |

Note: Data obtained from a 75 MHz spectrum in CDCl₃. nih.gov

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

While specific 2D NMR data for 2-Bromoacetyl-1-methoxynaphthalene is not provided in the referenced literature, the application of such techniques is crucial for unambiguous structural assignment in complex molecules.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the protons within the naphthalene ring system. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence) would provide direct correlation between each proton and the carbon to which it is attached. This would definitively link the proton signals with their corresponding carbon signals in the naphthalene ring. sdsu.eduscribd.com

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (those with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions, by observing their correlations with nearby protons. sdsu.eduscribd.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Analysis

The FTIR spectrum provides valuable information about the functional groups present in a molecule. For a compound like 2-bromoacetylnaphthalene, a prominent and characteristic absorption band for the carbonyl group (C=O) stretching vibration is expected. In a similar compound, 2-bromoacetylnaphthalene, this band was observed at 1693 cm⁻¹. uohyd.ac.in This strong absorption is a key diagnostic feature for the presence of the ketone functionality.

Other expected characteristic bands would include those for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C stretching vibrations of the naphthalene ring (in the 1600-1450 cm⁻¹ region), and the C-Br stretching vibration, which would appear at a lower frequency.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1693 | C=O | Stretching |

| >3000 | Aromatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| Lower frequency | C-Br | Stretching |

Note: The value for the C=O stretch is based on data for 2-bromoacetylnaphthalene. uohyd.ac.in

Raman Spectroscopy (Normal Raman and Surface-Enhanced Raman Scattering (SERS))

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface. For acetylnaphthalene derivatives, SERS has been employed to study their structural characteristics in detail. researchgate.net This technique can provide enhanced signals for the vibrational modes of the naphthalene ring and the acetyl group, offering a more detailed insight into the molecular structure.

Detailed Vibrational Assignments through Potential Energy Distribution (PED) Analysis

A complete understanding of the vibrational modes of 2-(Dibromoacetyl)naphthalene can be achieved through Potential Energy Distribution (PED) analysis, which is typically performed in conjunction with computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net PED analysis assigns theoretical vibrational frequencies to specific molecular motions, such as stretching, bending, and torsion of bonds. pdbj.org

For the closely related compound, 2-(bromoacetyl)naphthalene, detailed vibrational assignments have been made based on experimental Infrared (IR) and Raman spectra, supported by DFT calculations. researchgate.net It is expected that this compound would exhibit similar, yet distinct, vibrational spectra.

Expected Vibrational Modes for this compound:

Carbonyl (C=O) Stretching: The C=O stretching vibration is a strong, characteristic band in the IR spectrum. For acetylnaphthalene derivatives, this band typically appears in the region of 1660-1700 cm⁻¹. researchgate.netresearchgate.net The presence of two electron-withdrawing bromine atoms on the acetyl group would likely shift this band to a higher wavenumber compared to its mono-bromo or non-brominated counterparts due to the inductive effect.

Naphthalene Ring Vibrations: The C-H and C-C stretching and bending vibrations of the naphthalene ring are expected in their characteristic regions. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. tsijournals.com

C-Br Vibrations: The carbon-bromine stretching and bending vibrations are expected at lower frequencies, typically below 700 cm⁻¹. The presence of two bromine atoms would result in both symmetric and asymmetric stretching modes for the CBr₂ group.

A PED analysis allows for the quantification of how much each internal coordinate (bond stretching, angle bending) contributes to a specific vibrational mode. researchgate.netnih.gov

Table 1: Predicted Prominent Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Predicted) | Assignment | Contributing Internal Coordinates (from PED) |

| > 3000 | Aromatic C-H Stretching | ν(C-H) |

| ~1700-1720 | Carbonyl C=O Stretching | ν(C=O) |

| ~1600 | Aromatic C=C Stretching | ν(C=C) of naphthalene ring |

| ~1200-1300 | C-C Stretching | ν(C-C) acetyl group |

| < 700 | C-Br Stretching | ν(C-Br) symmetric & asymmetric |

| < 600 | C-Br Bending | δ(C-Br) |

Note: This table is based on theoretical predictions and data from analogous compounds. Specific experimental values for this compound may vary.

Electronic Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides information about the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of naphthalene and its derivatives is characterized by distinct absorption bands arising from π→π* electronic transitions within the aromatic system. mgcub.ac.in The spectrum of 2-(bromoacetyl)naphthalene shows characteristic absorptions related to the naphthalene core. researchgate.net

For this compound, the naphthalene chromophore is expected to dominate the UV-Vis spectrum. The presence of the dibromoacetyl group, an auxochrome, will likely influence the position and intensity of these absorption bands. Typically, the conjugation in the naphthalene ring system results in strong absorptions in the UV region. mgcub.ac.in The addition of the carbonyl and bromine substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax). researchgate.netnih.gov

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Absorption Band | Predicted λmax (nm) | Electronic Transition |

| Band I | ~320-340 | π→π |

| Band II | ~280-300 | π→π |

| Band III | ~240-260 | π→π* |

Note: This table is predictive, based on data for 2-(bromoacetyl)naphthalene and other naphthalene derivatives. researchgate.netmgcub.ac.in

Fluorescence Spectroscopy and Emission Characteristics

Naphthalene derivatives are known for their fluorescent properties, making them useful in various applications, including as fluorescent probes. nih.gov The fluorescence arises from the emission of light as the molecule relaxes from an excited electronic state to the ground state.

The fluorescence spectrum of 2-(bromoacetyl)naphthalene has been studied, showing emission that is characteristic of the naphthalene fluorophore. researchgate.net It is anticipated that this compound would also be fluorescent. However, the presence of heavy atoms like bromine can lead to a phenomenon known as the "heavy-atom effect," which can decrease fluorescence intensity (quenching) by promoting intersystem crossing to the triplet state. With two bromine atoms, this effect might be more pronounced compared to the mono-bromo analog.

The emission spectrum would likely mirror the absorption spectrum, with the emission maximum appearing at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₈Br₂O), the isotopic pattern of bromine is a key feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uk Therefore, any fragment containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1.

The molecular ion peak [M]⁺ for this compound would appear as a cluster of peaks due to the bromine isotopes. The most likely fragmentation pathways for aromatic ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgiitd.ac.in

Predicted Fragmentation Pattern:

α-Cleavage: Loss of the dibromomethyl radical (•CHBr₂) to form the stable naphthoyl cation.

α-Cleavage: Loss of the naphthoyl radical to form the dibromomethyl cation.

Loss of CO: Subsequent loss of a carbon monoxide molecule from the naphthoyl cation.

Loss of Br: Loss of a bromine radical from the molecular ion or fragment ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Fragment Ion | Comments |

| 326, 328, 330 | [C₁₂H₈Br₂O]⁺ | Molecular ion cluster (1:2:1 ratio) |

| 155 | [C₁₁H₇O]⁺ | Naphthoyl cation (loss of •CHBr₂) |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation (loss of CO from naphthoyl cation) |

| 171, 173 | [CHBr₂]⁺ | Dibromomethyl cation (1:1 ratio) |

Note: This table presents a simplified, predicted fragmentation pattern. The actual spectrum may show additional fragments.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. anton-paar.comwikipedia.org

While a specific crystal structure for this compound is not found in the searched literature, analysis of related naphthalene structures allows for predictions about its solid-state conformation. nih.govnih.gov The molecule consists of a planar naphthalene ring system and a more flexible dibromoacetyl side chain. The conformation will be determined by the torsion angles between the naphthalene ring and the carbonyl group.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . While related molecules, such as the monobrominated analogue 2-(Bromoacetyl)naphthalene and the parent naphthalene structure, have been the subject of various computational studies, specific research detailing the quantum chemical properties of the dibromo- derivative is not publicly available. researchgate.netresearchgate.netniscair.res.insamipubco.com

Computational chemistry provides critical insights into molecular structure, reactivity, and spectroscopic properties. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for this purpose. For instance, studies on 2-(Bromoacetyl)naphthalene have utilized these methods to perform geometry optimization, analyze electronic structure, conduct potential energy surface scans to determine stable conformers, and predict spectroscopic data. researchgate.netresearchgate.net However, the addition of a second bromine atom to the acetyl group in This compound would significantly alter its electronic and steric characteristics, making direct extrapolation of data from the monobromo- compound scientifically unsound.

Consequently, without dedicated computational studies on This compound , it is not possible to provide scientifically accurate information for the following areas as requested:

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations to Understand Conformational Changes and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions that are often difficult to observe experimentally.

While specific MD simulation studies focused exclusively on 2-(dibromoacetyl)naphthalene are not extensively documented in the provided search results, the principles of this methodology are widely applied to similar and more complex systems. For instance, MD simulations are used to investigate crystal nucleation in incompatible polymer blends by modeling the interactions between different polymer chains. mdpi.com These simulations can reveal how molecular mobility and the degree of incompatibility between components influence the formation of crystalline structures. mdpi.com

The general protocol for conducting MD simulations involves several key steps:

System Setup : This begins with obtaining the initial 3D structures of the molecules of interest, often from experimental data or generated using molecular modeling software. protocols.io

Force Field Selection : A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. The choice of force field is crucial for the accuracy of the simulation. mdpi.com

Solvation and Equilibration : The molecule is typically placed in a box of solvent (e.g., water) to mimic physiological or experimental conditions. The system is then subjected to energy minimization and a series of equilibration steps under controlled temperature and pressure (e.g., NVT and NPT ensembles) to reach a stable state. protocols.io

Production Run : Once equilibrated, the simulation is run for a longer period to collect data on the molecule's trajectory, from which various properties can be analyzed. protocols.io

In the context of this compound, MD simulations could be employed to study its conformational flexibility, particularly the rotation around the bond connecting the naphthalene (B1677914) ring and the dibromoacetyl group. These simulations could also elucidate how the molecule interacts with solvents or other molecules, such as biological macromolecules, by analyzing non-covalent interactions like hydrogen bonds and van der Waals forces. The insights gained from such simulations are valuable for understanding its behavior in different environments and for designing derivatives with specific interaction profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity (in related derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. By identifying key molecular descriptors that correlate with a specific property, QSAR models can be used to predict the activity of new, untested compounds.

For derivatives of naphthalene, QSAR models have been successfully developed to predict their chemical reactivity. For example, these models can correlate substituent effects with reaction rates. The process of developing a QSAR model typically involves:

Data Set Collection : A series of compounds with known activities or reactivities is compiled.

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the activity.

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. ajchem-a.com

In the context of this compound derivatives, QSAR studies could be instrumental in predicting their reactivity in various chemical transformations. For instance, by analyzing a series of related naphthalene derivatives, a QSAR model could identify which structural features enhance or diminish their susceptibility to nucleophilic substitution at the bromoacetyl group. Such models can guide the synthesis of new derivatives with tailored reactivity profiles for specific applications.

Derivatization Chemistry and Synthesis of Advanced Naphthalene Based Structures

Synthesis of Heterocyclic Compounds from 2-(Dibromoacetyl)naphthalene

The dihalogenated keto-group in this compound is an excellent starting point for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with various binucleophiles.

Thiazole (B1198619) Derivatives and Analogues

The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide-containing reactant, is highly applicable to this compound. Research has shown that α,α-dibromo ketones are often superior reagents compared to their α-mono-bromo counterparts for this synthesis. organic-chemistry.org They exhibit higher reactivity, allowing for faster and cleaner reactions at room temperature, often resulting in the formation of a single product in high yield. organic-chemistry.org

When this compound is reacted with thiourea (B124793) or substituted thioureas, it undergoes a cyclocondensation reaction to yield 2-amino-4-(naphthalen-2-yl)thiazole derivatives. orgsyn.orgnih.govorganic-chemistry.org In this reaction, one of the bromine atoms is substituted by the sulfur of the thiourea, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The second bromine atom is eliminated during the process, making the dibromo-compound synthetically equivalent to the monobromo-compound but with enhanced reactivity. acgpubs.orgresearchgate.net This method provides a straightforward route to thiazoles, which are significant scaffolds in medicinal chemistry. researchgate.netnih.govrsc.org

Table 1: Synthesis of Thiazole Derivatives

| Starting Materials | Reagents | Product | Ref. |

|---|---|---|---|

| α,α-Dibromoacetophenones | 3,5-Dimethyl-1-thiocarboxamide | 4-Aryl-2-(3,5-dimethyl-1-pyrazolyl)thiazoles | organic-chemistry.org |

| Chloroacetone | Thiourea | 2-Amino-4-methylthiazole | orgsyn.org |

| 2-Bromoacetyl naphthalene (B1677914) | 1-Aryl-3-(N,N¹-diarylamidino)thiourea | 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes | |

| 2-Bromoacetyl) naphthalene | Benzoyl thiourea | 2-Benzamido-4-(naphthalen-2-yl)thiazole | researchgate.net |

Pyrazole (B372694) Derivatives

The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.orgresearchgate.net Another common route is the reaction of α,β-unsaturated ketones with hydrazines. researchgate.netorgsyn.org The use of gem-dihalo ketones, such as this compound, for pyrazole synthesis is less conventional. However, literature describes the synthesis of 3,5-disubstituted pyrazoles from gem-dichlorocyclopropyl acetates upon reaction with hydrazine, indicating that gem-dihalo compounds can serve as precursors to the pyrazole core under specific conditions. hilarispublisher.com

Imidazole and Benzimidazole (B57391) Systems

Imidazole rings are commonly formed by reacting α-halo ketones with amidines. nih.gov However, the direct synthesis of benzimidazoles from this compound is not a standard transformation. The classical synthesis of benzimidazoles involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. When o-phenylenediamine (B120857) is reacted with α-halo or α,α-dihalo ketones, the predominant products are quinoxalines, not benzimidazoles. This is due to the formation of a six-membered ring being favored over the five-membered benzimidazole ring in this specific reaction.

Formation of Other Nitrogen- and Sulfur-Containing Heterocycles

The reactivity of this compound is well-suited for the synthesis of other important heterocyclic systems, most notably quinoxalines. The reaction of α,α-dibromoacetophenones with o-phenylenediamine provides an efficient route to 2-arylquinoxaline derivatives. mdpi.com Analogously, reacting this compound with o-phenylenediamine derivatives is expected to yield 2-(naphthalen-2-yl)quinoxalines. acgpubs.orgorientjchem.orgipp.pt This reaction proceeds via a double condensation, forming the pyrazine (B50134) ring fused to the benzene (B151609) ring of the o-phenylenediamine. chim.itunive.it This method is advantageous due to its efficiency and the importance of the quinoxaline (B1680401) scaffold in pharmaceuticals and materials science. chim.it

Furthermore, condensation with other binucleophiles can lead to different heterocycles. For example, the reaction with o-aminothiophenol is a known route to 1,4-benzothiazines.

Table 2: Synthesis of Quinoxaline Derivatives

| Starting Materials | Reagents | Product | Ref. |

|---|---|---|---|

| α,α-Dibromoacetophenones | o-Phenylenediamine | 2-Arylquinoxalines | mdpi.com |

| 2-Bromoacetyl-2-naphthalene | 1,2-Phenylenediamines | 2-(Naphthalen-2-yl)-Quinoxaline | acgpubs.org |

| Naphthalene-2,3-diamine | Benzil | Dibenzo[a,c]phenazine derivatives | ipp.pt |

Formation of Organophosphorus Compounds (e.g., Phosphonium (B103445) Salts, Ylides)

α-Haloketones are standard precursors for the synthesis of phosphonium salts and their corresponding ylides (Wittig reagents). The reaction of this compound with a phosphine, such as triphenylphosphine (B44618), is a key step in forming these organophosphorus compounds. nih.gov Typically, the reaction of an α-haloketone with triphenylphosphine results in the formation of a phosphonium salt via nucleophilic substitution. nih.gov

In the case of this compound, the reaction with one equivalent of triphenylphosphine would likely lead to the formation of a monophosphonium salt, [2-(bromo(triphenylphosphonio)acetyl)]naphthalene bromide. Subsequent treatment of this salt with a base can generate a phosphorus ylide. thno.org These ylides are highly valuable in organic synthesis, particularly in the Wittig reaction for converting aldehydes and ketones into alkenes. The reaction with a gem-dihalo ketone can be complex; depending on the stoichiometry and reaction conditions, it could potentially lead to the formation of bis-phosphonium salts or undergo further reactions like the Appel reaction if conditions are suitable. The reaction of triphenylphosphine with CBr4 is a key part of the Corey-Fuchs reaction, which generates a phosphorus ylide in situ to convert aldehydes into dibromoalkenes. acs.org

Preparation of Fluorescent Probes and Chemosensors Utilizing the Naphthalene Core

The naphthalene scaffold is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and chemosensors. rsc.orgnih.gov The fluorescence properties of naphthalene are sensitive to its substitution pattern and its environment.